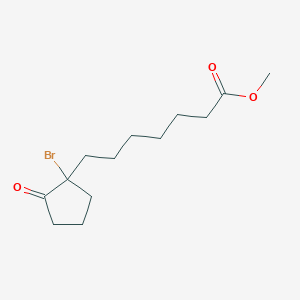
Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate is an organic compound with the molecular formula C13H21BrO3 It features a five-membered cyclopentyl ring with a bromine and a ketone group, attached to a heptanoate ester chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 2-oxocyclopentanone using N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromo-ketone is then reacted with methyl 7-heptanoate under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Scientific Research Applications
Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(2-hydroxy-5-oxo-1-cyclopentenyl)heptanoate: Similar structure but with a hydroxyl group instead of a bromine atom.
Methyl 7-(1-chloro-2-oxocyclopentyl)heptanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and hydroxy analogs. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired.
Properties
CAS No. |
81266-43-5 |
|---|---|
Molecular Formula |
C13H21BrO3 |
Molecular Weight |
305.21 g/mol |
IUPAC Name |
methyl 7-(1-bromo-2-oxocyclopentyl)heptanoate |
InChI |
InChI=1S/C13H21BrO3/c1-17-12(16)8-4-2-3-5-9-13(14)10-6-7-11(13)15/h2-10H2,1H3 |
InChI Key |
FOHBXYKXCPJRGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC1(CCCC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















